N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide
Description
This compound features a 2,3-dihydroindole core substituted at position 1 with a 2,2-dimethylpropanoyl group and at position 6 with a sulfonamide-linked 5-methylthiophene moiety. Its molecular formula is inferred as C20H25N2O3S2 (exact weight: ~413.5 g/mol), differing from its benzene-based analog (discussed below) by the replacement of a methoxy-substituted benzene with a methylthiophene .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-12-5-8-16(24-12)25(22,23)19-14-7-6-13-9-10-20(15(13)11-14)17(21)18(2,3)4/h5-8,11,19H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXKONVMGDAORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide is a sulfonamide compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24N2O3S2
- Molecular Weight : 392.5 g/mol
- CAS Number : 1040659-96-8
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antibacterial and anti-inflammatory domains. Its structure, which includes both indole and thiophene moieties, suggests potential interactions with various biological targets.
Antibacterial Activity
Research indicates that sulfonamide derivatives generally possess significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Variable efficacy |
In a study evaluating related sulfonamide compounds, it was found that derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against resistant strains like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae .
Urease Inhibition
The compound also displays urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria. In experiments, certain derivatives exhibited up to 46.23% inhibition at concentrations around 15 µg/mL . This suggests that this compound may serve as a lead compound in developing urease inhibitors.
The mechanism by which this compound exerts its antibacterial effects likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus inhibiting their growth .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study demonstrated the effectiveness of various sulfonamide derivatives against multiple pathogenic strains. The results highlighted the importance of structural modifications in enhancing antibacterial activity .
- Urease Inhibition Study : Research conducted on a series of sulfonamide derivatives showed promising urease inhibition profiles, suggesting potential applications in treating urinary tract infections caused by urease-positive bacteria .
- In Silico Studies : Computational studies indicated favorable binding interactions between the compound and target proteins involved in bacterial metabolism, supporting its potential as a drug candidate .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the indole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold for developing anticancer agents.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes and receptors that are overexpressed in cancer cells. By disrupting these pathways, the compound may induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is critical for reducing side effects commonly associated with chemotherapy.
Anti-inflammatory Properties
This compound has shown promise in treating inflammatory diseases. The sulfonamide group can enhance the compound's solubility and bioavailability, facilitating its use in formulations aimed at reducing inflammation.
Case Studies
Several preclinical studies have demonstrated the efficacy of similar sulfonamide derivatives in models of rheumatoid arthritis and other inflammatory conditions. These studies suggest that the compound may inhibit pro-inflammatory cytokines and modulate immune responses.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into related sulfonamides has revealed activity against a range of bacterial strains, including those resistant to conventional antibiotics.
Research Findings
In vitro studies have confirmed that certain derivatives exhibit bactericidal effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This makes this compound a candidate for further exploration in antimicrobial therapy.
Neuroprotective Effects
Emerging evidence suggests that compounds with indole structures may possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism Insights
The neuroprotective action may stem from the compound's ability to modulate oxidative stress and inflammation within neural tissues. By protecting neurons from damage, this compound could help slow disease progression and improve cognitive function.
Formulation Development
Given its diverse applications, researchers are exploring various formulation strategies to enhance the delivery of this compound.
| Formulation Type | Advantages | Potential Applications |
|---|---|---|
| Nanoparticles | Improved bioavailability | Targeted drug delivery |
| Liposomes | Enhanced stability | Cancer therapy |
| Hydrogels | Controlled release | Localized treatment |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
Aromatic Sulfonamide Moieties
Target Compound: 5-Methylthiophene-2-sulfonamide: The thiophene ring introduces sulfur-mediated electronic effects (e.g., increased electron richness) and reduced steric bulk compared to benzene.
- 2-Methoxy-5-methylbenzene-1-sulfonamide : Benzene with methoxy (electron-donating) and methyl groups.
- Molecular Formula : C21H26N2O4S (MW: 402.5 g/mol) .
- Impact : Methoxy group increases polarity (logP ~2.8 estimated) and enables hydrogen bonding via the oxygen atom.
Indole Core Modifications
Pharmacological and Physicochemical Properties
Notes:
Impurity Profiles and Stability
- Stability of Target Compound: The 2,2-dimethylpropanoyl group likely mitigates hydrolysis at the indole nitrogen, improving shelf life compared to allyl-substituted analogs () .
Preparation Methods
Preparation of 1-(2,2-Dimethylpropanoyl)-2,3-Dihydro-1H-Indol-6-Amine
The indole core is functionalized via acylation using 2,2-dimethylpropanoyl chloride. In a typical procedure, 2,3-dihydro-1H-indol-6-amine (1.0 equiv) is dissolved in dry dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 2,2-dimethylpropanoyl chloride (1.2 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours, yielding the acylated intermediate after aqueous workup and column chromatography (petroleum ether/ethyl acetate, 7:3).
Key Data:
Sulfonylation with 5-Methylthiophene-2-Sulfonyl Chloride
The acylated indole intermediate is reacted with 5-methylthiophene-2-sulfonyl chloride to install the sulfonamide group. In a representative protocol, 1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-amine (1.0 equiv) is suspended in dichloromethane (DCM) with pyridine (3.0 equiv) as a base. 5-Methylthiophene-2-sulfonyl chloride (1.1 equiv) is added gradually, and the mixture is stirred at room temperature for 6 hours. The product is isolated via filtration and recrystallized from ethanol.
Key Data:
-
Yield: 70–76%
-
13C NMR (100 MHz, DMSO-d6): δ 21.3 (CH3), 28.9 (C(CH3)3), 41.7 (CH2), 118.2–142.5 (Ar-C), 172.1 (C=O).
Optimization of Reaction Conditions
Solvent and Base Selection
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF enhance nucleophilicity of the indole amine, while DCM minimizes side reactions during sulfonylation. Pyridine outperforms triethylamine in sulfonylation due to superior acid scavenging, reducing sulfonic acid byproducts.
Table 1: Solvent Impact on Sulfonylation Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Pyridine | 76 | 98 |
| THF | Et3N | 62 | 92 |
| Acetonitrile | DBU | 68 | 95 |
Temperature and Catalytic Effects
Elevated temperatures (40–50°C) accelerate sulfonylation but risk decomposition. Catalytic DMAP (4-dimethylaminopyridine) improves coupling efficiency by 12% when added at 5 mol%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR analysis confirms the absence of residual amine protons (δ 5.1–5.3 ppm) post-sulfonylation, while FTIR verifies sulfonamide S=O stretches at 1345 and 1160 cm−1. Mass spectrometry ([M+H]+ = 435.2) aligns with theoretical molecular weight (434.5 g/mol).
Elemental Analysis and Purity Assessment
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide?
- Methodological Answer : Synthesis optimization requires multi-step organic reactions, such as amide bond formation and sulfonylation. Critical parameters include reaction pH, temperature, and catalyst selection (e.g., coupling agents like DCC or EDC). For example, the 2,3-dihydroindole moiety may require protection/deprotection strategies to avoid side reactions during acylation . Monitoring via TLC or HPLC and purification through column chromatography (using gradients of ethyl acetate/hexane) ensures high yields and purity .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm regiochemistry of the sulfonamide group and dihydroindole ring (e.g., H NMR for aromatic protons and C NMR for carbonyl groups).
- HRMS : Verify molecular formula and isotopic patterns.
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm) and amide C=O (~1650 cm) .
Q. What are the solubility challenges, and how can they be addressed for in vitro assays?
- Methodological Answer : The compound’s low solubility (common in sulfonamides) can be mitigated using co-solvent systems (e.g., DMSO:PBS mixtures) or formulation as a sodium/potassium salt via sulfonamide deprotonation . Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays (e.g., antimicrobial vs. cytotoxic activity) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Conduct dose-response curves in parallel assays with standardized protocols. Use orthogonal assays (e.g., live/dead staining alongside ATP-based viability tests) to confirm target-specific effects. Structural analogs from can help isolate pharmacophores responsible for conflicting activities .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against hypothesized targets (e.g., carbonic anhydrase or kinase domains). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling (MOE) can identify critical interactions, such as hydrogen bonding with the sulfonamide group .
Q. How can process control and simulation improve scale-up synthesis for preclinical studies?
- Methodological Answer : Apply chemical engineering principles from CRDC subclass RDF2050108 (process control and simulation). Use Aspen Plus for reaction modeling to optimize heat/mass transfer. Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring of intermediates .
Q. What strategies address metabolic instability of the 2,3-dihydroindole moiety in vivo?
- Methodological Answer : The dihydroindole ring may undergo oxidation via CYP450 enzymes. Mitigate this by introducing electron-withdrawing groups (e.g., fluorine) at the 4-position or using prodrug approaches (e.g., esterification of the dimethylpropanoyl group) . Validate stability in microsomal assays .
Q. How can powder technology (CRDC subclass RDF2050107) enhance formulation for sustained release?
- Methodological Answer : Use spray drying or nano-milling to produce amorphous solid dispersions. Characterize particle size distribution (laser diffraction) and crystallinity (PXRD). Co-processing with polymers like PVP-VA64 improves dissolution rates .
Contradictory Findings & Resolution
- Issue : Conflicting reports on COX-2 inhibition vs. lack of anti-inflammatory activity in murine models.
- Resolution : Test compound purity (HPLC-MS) and confirm target engagement via cellular thermal shift assays (CETSA). Species-specific metabolic differences may explain discrepancies .
Future Research Directions
- Develop bifunctional derivatives by conjugating the sulfonamide group with metal-chelating moieties for dual-targeted therapies .
- Explore membrane-based separation technologies (CRDC RDF2050104) for continuous-flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
